3,3-Bis(chloromethyl)oxetane
Overview
Description
3,3-Bis(chloromethyl)oxetane (BCMO) is a monomer that has been extensively studied due to its potential applications in polymer synthesis. It contains two reactive chloromethyl groups and an oxetane ring, making it a versatile intermediate for various chemical transformations and polymerizations .
Synthesis Analysis
BCMO can be synthesized through the chlorination of pentaerythritol, followed by etherification with different alcohols under phase-transfer catalysis conditions . Additionally, it can be prepared by reacting with the sodium salt of 4-cyano-4'-hydroxybiphenyl to introduce side groups for specific applications, such as in nonlinear optical materials .
Molecular Structure Analysis
The molecular structure of BCMO derivatives has been characterized using techniques like X-ray diffraction, which revealed a monoclinic cell for a cyanobiphenyl-based derivative . Furthermore, NMR spectroscopy and molecular modeling have provided evidence for the helical structure of polymers derived from BCMO, such as those obtained by polycondensation with bisphenol A .
Chemical Reactions Analysis
BCMO undergoes cationic polymerization, which can be catalyzed by Lewis acids like boron trifluoride-diethyl etherate or aluminum-based catalysts . The polymerization kinetics and mechanisms have been studied, showing that factors like the water/catalyst ratio and temperature significantly affect the molecular weight and polymerization rate . Chain transfer to ethers has been used to control the molecular weight of the resulting polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of BCMO and its polymers have been a subject of interest. For instance, the polymerization of BCMO with azidomethyl groups leads to polymers with different crystallization tendencies and glass transition temperatures . The polymer's properties, such as viscosity, glass transition, and decomposition temperatures, have been determined, providing valuable information for potential applications . Additionally, ESR studies on irradiated BCMO polymers have revealed the formation of specific radicals, which helps understand the material's behavior under radiation .
Relevant Case Studies
Several case studies highlight the versatility of BCMO in polymer synthesis. For example, the synthesis of liquid crystal polymers with potential applications in nonlinear optics was achieved by introducing cyanobiphenyl-based side groups into BCMO . Another study focused on the synthesis of polymers containing pseudohalide groups, which showed that copolymerization with BCMO could modify the properties of the resulting polymers . These case studies demonstrate the adaptability of BCMO in creating materials with tailored properties for specific applications.
Scientific Research Applications
Monomer in Polymer Synthesis
3,3-Bis(chloromethyl)oxetane is primarily recognized for its role as a monomer in the synthesis of various polymers. It has been utilized to produce polymers with specific functionalities and properties, serving as a versatile building block in polymer chemistry. For instance, its reaction with alkylaluminum compounds leads to ring-opening reactions forming propanols and butyrolactones, indicating its utility in diverse polymerization processes (Miller, 1968).
Material in Liquid Crystal Technology
The compound has applications in the creation of liquid crystalline copolyethers. These materials exhibit mesomorphism, a property significant in the field of liquid crystal technology. Investigations into their liquid crystalline (LC) properties reveal potential applications in various optical and electronic devices (Hurduc et al., 1993).
Intermediate for Derivative Synthesis
3,3-Bis(chloromethyl)oxetane serves as a convenient intermediate for the preparation of many derivatives, including iodomethyl, alkoxymethyl, and alkylaminomethyl groups. This feature is beneficial in synthesizing a range of chemical compounds with diverse applications (Zarudii et al., 1985).
Component in Nonlinear Optical Applications
It has been used in the synthesis and characterization of polyoxetanes containing side groups for nonlinear optical applications. This indicates its potential in the development of materials for optical data storage and signal processing technologies (Guichard et al., 1996).
Safety And Hazards
Future Directions
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .
properties
IUPAC Name |
3,3-bis(chloromethyl)oxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURGFRDGROIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25323-58-4 | |
Record name | Oxetane, 3,3-bis(chloromethyl)-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25323-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9058816 | |
Record name | 3,3-Bis(chloromethyl)oxetane | |
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Molecular Weight |
155.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
The monomer unit of a thermoplastic resin trademarked Penton., Natural, black, or olive green solid; [HSDB] "The monomer unit of a thermoplastic resin trademarked Penton. " mp = 18.9 deg C; [CAMEO] Liquid; [MSDSonline] | |
Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
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Record name | Oxetane, 3,3-bis(chloromethyl)- | |
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Boiling Point |
217 °F at 30 mmHg (EPA, 1998) | |
Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
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Density |
1.4 | |
Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
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Product Name |
3,3-Bis(chloromethyl)oxetane | |
Color/Form |
Finely divided powder for coatings, Natural, black, or olive green molding powder. | |
CAS RN |
78-71-7, 25323-58-4 | |
Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
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Record name | 3,3-Bis(chloromethyl)oxetane | |
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Record name | Oxetane, 3,3-bis(chloromethyl)- | |
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Record name | Oxetane, 3,3-bis(chloromethyl)-, homopolymer | |
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Record name | Oxetane, 3,3-bis(chloromethyl)- | |
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Record name | 3,3-Bis(chloromethyl)oxetane | |
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Record name | 3,3-bis(chloromethyl)oxetane | |
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Record name | 3,3-BIS(CHLOROMETHYL)OXETANE | |
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Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Melting Point |
66 °F (EPA, 1998) | |
Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10007 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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